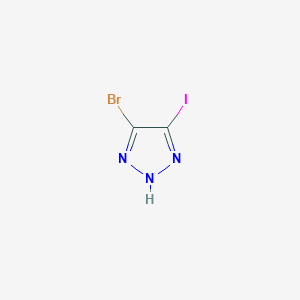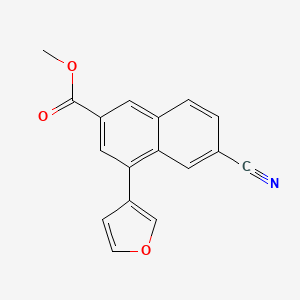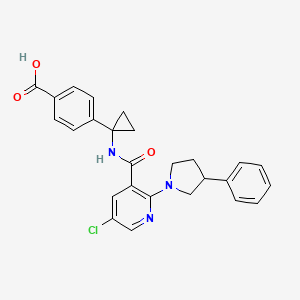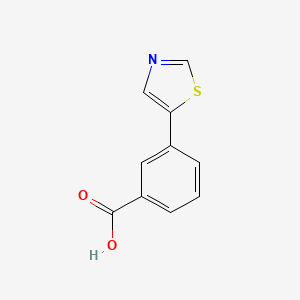
N-Cyclopentyl-3-nitro-4-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-3-nitro-4-pyridinamine is an organic compound with the molecular formula C10H13N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a nitro group at the 3-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-aminopyridine to form 3-nitro-4-aminopyridine, which is then reacted with cyclopentylamine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for N-Cyclopentyl-3-nitro-4-pyridinamine often involve large-scale nitration and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopentyl-3-nitro-4-pyridinamine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for this compound.
Major Products Formed
Reduction: The major product is N-Cyclopentyl-3-amino-4-pyridinamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Applications De Recherche Scientifique
N-Cyclopentyl-3-nitro-4-pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-Cyclopentyl-3-nitro-4-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The cyclopentyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclopentyl-3-nitropyridin-2-amine: Similar in structure but with the nitro group at the 2-position.
N-Cyclopropyl-3-nitro-4-pyridinamine: Similar but with a cyclopropyl group instead of a cyclopentyl group.
4-Amino-3-nitropyridine: Lacks the cyclopentyl group but has similar reactivity due to the nitro and amino groups.
Uniqueness
N-Cyclopentyl-3-nitro-4-pyridinamine is unique due to the presence of both the cyclopentyl and nitro groups, which confer specific chemical and biological properties. The cyclopentyl group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and potentially increasing its bioavailability .
Propriétés
Numéro CAS |
380605-48-1 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-cyclopentyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-7-11-6-5-9(10)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12) |
Clé InChI |
ZKCXLKMWXWKDMG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




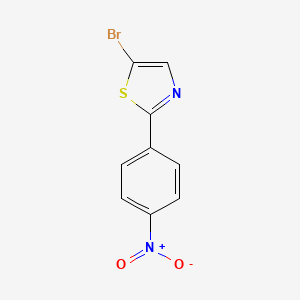
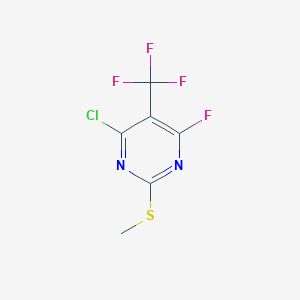
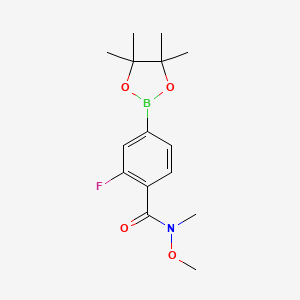

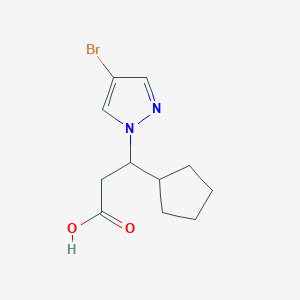
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
